molecular formula C12H17ClFNO B6638335 (2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol

(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol

Katalognummer B6638335
Molekulargewicht: 245.72 g/mol
InChI-Schlüssel: OSFACSNLGUTYCU-YMNIQAILSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol, also known as "Lorlatinib," is a small molecule inhibitor that has shown promising results in the treatment of non-small cell lung cancer (NSCLC). Lorlatinib was first synthesized in 2014 and has since undergone extensive scientific research to understand its mechanism of action, biochemical and physiological effects, and potential limitations in lab experiments.

Wirkmechanismus

Lorlatinib works by binding to the ATP-binding site of ALK and ROS1, inhibiting their activity and preventing the growth and proliferation of cancer cells. It has also been shown to inhibit the activity of other kinases, such as insulin-like growth factor 1 receptor (IGF1R) and insulin receptor (INSR), which are involved in cancer cell survival and growth.
Biochemical and Physiological Effects:
Lorlatinib has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for NSCLC patients with brain metastases. In preclinical studies, Lorlatinib has demonstrated antitumor activity against a variety of NSCLC cell lines and xenograft models. It has also been shown to be well-tolerated in animal studies, with no significant toxicity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of Lorlatinib is its specificity for ALK and ROS1, which makes it a valuable tool for studying the role of these proteins in cancer cell growth and survival. However, one limitation of Lorlatinib is its potential off-target effects on other kinases, which can complicate data interpretation. Another limitation is the potential for resistance to develop over time, which can limit its effectiveness as a long-term treatment option.

Zukünftige Richtungen

For Lorlatinib research include exploring its potential as a combination therapy with other anticancer agents, such as immune checkpoint inhibitors. Another area of interest is the development of biomarkers to predict response to Lorlatinib, which can help identify patients who are most likely to benefit from treatment. Additionally, further studies are needed to understand the mechanisms of resistance to Lorlatinib and to develop strategies to overcome it. Finally, the potential use of Lorlatinib in other cancer types beyond NSCLC is an area of ongoing research.

Synthesemethoden

The synthesis of Lorlatinib involves a multistep process that includes the reaction of 3-chloro-2-fluorobenzylamine with (S)-2-bromo-1-phenylpropan-1-ol to form an intermediate, which is then reacted with (S)-1-(tert-butoxycarbonyl)amino-3-(3-chloro-2-fluorophenyl)propan-2-ol. The final step involves the removal of the tert-butoxycarbonyl protecting group to obtain Lorlatinib. The synthesis method has been optimized to improve the yield and purity of Lorlatinib, making it a viable option for large-scale production.

Wissenschaftliche Forschungsanwendungen

Lorlatinib has been extensively studied for its potential application in the treatment of NSCLC. It has been shown to inhibit the activity of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), two proteins that are often mutated in NSCLC. Lorlatinib has also been shown to be effective against NSCLC cells that have developed resistance to other ALK inhibitors. These findings have led to the development of Lorlatinib as a potential treatment option for NSCLC patients who have failed other therapies.

Eigenschaften

IUPAC Name

(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClFNO/c1-3-11(15-8(2)7-16)9-5-4-6-10(13)12(9)14/h4-6,8,11,15-16H,3,7H2,1-2H3/t8-,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFACSNLGUTYCU-YMNIQAILSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=CC=C1)Cl)F)NC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1=C(C(=CC=C1)Cl)F)N[C@@H](C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.